molecular formula C15H12ClNO3S2 B2436657 2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034440-04-3

2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide

Cat. No.: B2436657
CAS No.: 2034440-04-3
M. Wt: 353.84
InChI Key: GTQROKHXOBANPG-UHFFFAOYSA-N
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Description

2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a synthetic sulfonamide derivative intended for research and development purposes. This compound features a complex structure incorporating both thiophene and furan heterocyclic rings, a design motif seen in molecules investigated for pharmaceutical and biochemical applications . Compounds with similar benzenesulfonamide scaffolds are of significant interest in medicinal chemistry, particularly in the development of targeted therapies. Recent scientific literature highlights the role of such structures in inhibiting key protein-protein interactions, for instance, in the design of DNA-PK inhibitors that target the Ku70/80 heterodimer complex for cancer research . The presence of the sulfonamide group is a critical pharmacophore that often contributes to strong binding affinity with biological targets. Researchers can utilize this compound in various in vitro assays to explore its potential mechanism of action, binding affinity, and inhibitory activity. It is supplied as a solid and requires proper storage under defined conditions to maintain stability. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

2-chloro-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3S2/c16-13-3-1-2-4-15(13)22(18,19)17-9-12-5-6-14(20-12)11-7-8-21-10-11/h1-8,10,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQROKHXOBANPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and furan intermediates, followed by their coupling with a benzenesulfonamide derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include oxidized thiophene and furan derivatives, reduced benzenesulfonamide compounds, and various substituted analogs with different functional groups .

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity : Studies have demonstrated that 2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for notable strains are as follows:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus8
    Escherichia coli16
    Bacillus subtilis4
    The compound's mechanism of action likely involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways, leading to cell death .
  • Anticancer Potential : Similar compounds have shown cytotoxic effects in cancer cell lines, including HeLa cells, suggesting potential applications in cancer therapy. The compound exhibited about three times less cytotoxicity against non-tumor cell lines, indicating selectivity towards cancerous cells.

Pharmaceutical Development

Due to its unique structure and biological activity, this compound is being explored for its potential as a lead compound in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents. Its ability to interact with specific biological targets makes it a candidate for further pharmacological studies .

Industrial Applications

  • Materials Science : The compound's properties make it suitable for use in developing advanced materials such as organic semiconductors and corrosion inhibitors. Its stability and reactivity can be harnessed in various industrial processes .
  • Chemical Intermediates : It can serve as a building block for synthesizing more complex molecules and materials, contributing to advancements in organic chemistry.

Mechanism of Action

The mechanism of action of 2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives and heterocyclic compounds containing thiophene and furan rings. Examples include:

Uniqueness

What sets 2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

2-Chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings, emphasizing its pharmacological potential.

Chemical Structure and Properties

The compound consists of a chlorine atom , a thiophene ring , a furan ring , and a benzenesulfonamide group . These structural features contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis begins with appropriate precursors such as chlorobenzenesulfonamide and thiophene-furan derivatives.
  • Reactions : Key reactions include:
    • Chlorination : Introduction of the chlorine atom.
    • Cyclization : Formation of the thiophene and furan rings.
    • Sulfonation : Finalizing the benzenesulfonamide structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown promising results against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Bacillus subtilis4 µg/mL

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents .

The mechanism of action involves interaction with specific biological targets, such as enzymes or receptors. The compound may inhibit bacterial cell wall synthesis or disrupt metabolic pathways, leading to cell death.

Case Studies

  • In Vitro Studies : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against several pathogens. The results indicated that it inhibited bacterial growth effectively, with significant zones of inhibition observed in agar diffusion assays .
  • Pharmacological Screening : Another study assessed the compound's effects on human cell lines, revealing moderate cytotoxicity but notable selectivity towards cancerous cells compared to normal cells .

Research Findings

Research indicates that modifications to the structure of this compound can enhance its biological activity. For instance, substituting different halogens or functional groups has been shown to impact its antimicrobial potency and selectivity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide, and how are intermediates characterized?

  • Answer : The synthesis typically involves sulfonylation of a furan-thiophene hybrid amine intermediate. For example, analogous sulfonamides are synthesized by reacting benzenesulfonyl chloride derivatives with primary amines under basic conditions (e.g., NaH in THF) . Intermediates are characterized using single-crystal X-ray diffraction for structural confirmation (mean C–C bond accuracy: 0.003 Å) , NMR spectroscopy (1H/13C for functional group verification), and HPLC for purity assessment (>95%).

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Answer :

  • X-ray crystallography : Provides unambiguous confirmation of molecular geometry, bond angles, and packing interactions (R-factor: 0.035; data-to-parameter ratio: 18.8) .
  • NMR : 1H NMR identifies proton environments (e.g., sulfonamide NH at δ 9.2–10.5 ppm), while 13C NMR confirms aromatic and heterocyclic carbons.
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ for C16H13ClN2O3S2) .

Q. What biological activities are commonly associated with sulfonamide-containing compounds like this one?

  • Answer : Sulfonamides exhibit diverse activities, including antibacterial , antifungal , and antitumor effects, often linked to their ability to inhibit enzymes like carbonic anhydrase or interact with microbial folate pathways . For this compound, preliminary assays should focus on dose-response curves in cell-based models (e.g., MIC for antimicrobial activity) and target-specific biochemical assays.

Advanced Research Questions

Q. How can researchers optimize the regioselective functionalization of the thiophene-furan moiety during synthesis?

  • Answer :

  • Protecting group strategies : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites (e.g., furan oxygen) during sulfonylation .
  • Transition metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) can introduce substituents to the thiophene ring without side reactions .
  • Computational modeling : DFT calculations predict electron density distribution to guide regioselective modifications .

Q. What experimental design principles address low solubility of this sulfonamide in biological assays?

  • Answer :

  • Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) or cyclodextrin-based solubilizers.
  • Prodrug synthesis : Introduce hydrophilic groups (e.g., phosphate esters) at the sulfonamide nitrogen or benzofuran positions, as demonstrated in related compounds .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

  • Answer :

  • Assay validation : Ensure consistency in buffer pH, temperature, and cell lines. Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm target engagement.
  • Metabolic stability testing : Evaluate hepatic microsomal degradation to identify rapid metabolism issues.
  • Statistical modeling : Apply Design of Experiments (DoE) to isolate variables (e.g., dosing frequency, formulation) contributing to discrepancies .

Q. What strategies mitigate competing side reactions during the synthesis of the furan-thiophene hybrid intermediate?

  • Answer :

  • Controlled reaction conditions : Use low temperatures (0–5°C) and slow reagent addition to minimize dimerization of the furan-thiophene core .
  • In-line purification : Employ flow chemistry with scavenger resins (e.g., polymer-bound sulfonic acid) to remove unreacted reagents .
  • Real-time monitoring : Utilize FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in crystallographic vs. computational bond-length predictions?

  • Answer :

  • Error analysis : Compare experimental X-ray data (mean σ(C–C) = 0.003 Å) with DFT-optimized structures. Discrepancies >0.01 Å may indicate crystal packing effects or solvent interactions.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain deviations .

Q. Why might biological activity vary across structurally similar sulfonamide derivatives?

  • Answer :

  • Steric and electronic effects : Substituents on the benzofuran or thiophene rings alter steric bulk and electron-withdrawing/donating properties, impacting target binding .
  • Conformational flexibility : Molecular dynamics simulations can reveal how side-chain rotations affect binding pocket interactions .

Methodological Tables

Table 1 : Key Crystallographic Data for Sulfonamide Derivatives

ParameterValue
Crystallization solventEthanol/water (3:1 v/v)
Space groupP21/c
R-factor0.035
Mean C–C bond length1.39 Å (σ = 0.003 Å)

Table 2 : Optimization Parameters for Synthesis

VariableOptimal Range
Temperature0–5°C (sulfonylation step)
Reaction time2–4 hours (THF solvent)
Stoichiometry (amine: sulfonyl chloride)1:1.1

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